molecular formula C15H18BrNO B335670 3-bromo-N-[2-(1-cyclohexen-1-yl)ethyl]benzamide

3-bromo-N-[2-(1-cyclohexen-1-yl)ethyl]benzamide

Cat. No.: B335670
M. Wt: 308.21 g/mol
InChI Key: IWTRAQNMHFDTST-UHFFFAOYSA-N
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Description

3-bromo-N-[2-(1-cyclohexen-1-yl)ethyl]benzamide is an organic compound with the molecular formula C15H18BrNO It is characterized by the presence of a bromine atom attached to a benzamide structure, which is further substituted with a cyclohexenyl ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-[2-(1-cyclohexen-1-yl)ethyl]benzamide typically involves the bromination of N-[2-(cyclohex-1-en-1-yl)ethyl]benzamide. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired position on the benzamide ring .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-[2-(1-cyclohexen-1-yl)ethyl]benzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Brominating Agents: Bromine, N-bromosuccinimide (NBS)

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Cyclization Reagents: Selectfluor for fluorination-induced cyclization

Major Products Formed

    Substitution Products: Various substituted benzamides depending on the substituent introduced.

    Oxidation Products: Oxidized derivatives of the benzamide structure.

    Reduction Products: Reduced forms of the benzamide, potentially leading to amine derivatives.

    Cyclization Products: Spiro-1,3-oxazine and spiro-1,3-thiazine derivatives.

Scientific Research Applications

3-bromo-N-[2-(1-cyclohexen-1-yl)ethyl]benzamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and spiro compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 3-bromo-N-[2-(1-cyclohexen-1-yl)ethyl]benzamide involves its interaction with specific molecular targets. The bromine atom and the benzamide structure play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets are subject to ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-bromo-N-[2-(1-cyclohexen-1-yl)ethyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H18BrNO

Molecular Weight

308.21 g/mol

IUPAC Name

3-bromo-N-[2-(cyclohexen-1-yl)ethyl]benzamide

InChI

InChI=1S/C15H18BrNO/c16-14-8-4-7-13(11-14)15(18)17-10-9-12-5-2-1-3-6-12/h4-5,7-8,11H,1-3,6,9-10H2,(H,17,18)

InChI Key

IWTRAQNMHFDTST-UHFFFAOYSA-N

SMILES

C1CCC(=CC1)CCNC(=O)C2=CC(=CC=C2)Br

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C2=CC(=CC=C2)Br

Origin of Product

United States

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